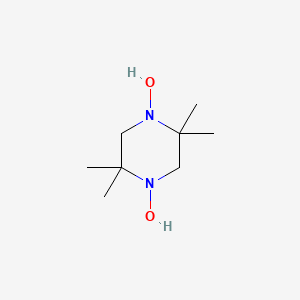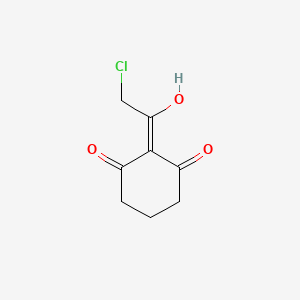
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino, guanidino, and oxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common approach involves the use of amino acid derivatives as starting materials, followed by a series of reactions such as amidation, guanidination, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction could produce hydroxyl derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its guanidino group, in particular, is known to interact with various biological targets, making it a valuable tool for probing biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be used in the development of new drugs for treating various diseases, including neurological disorders and metabolic conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group is known to form strong interactions with negatively charged sites on proteins, which can modulate their activity and function . Additionally, the compound’s oxo and amino groups can participate in hydrogen bonding and other interactions that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid
- (2R,5R)-2-Amino-5-hydroxyhexanoic acid
- 2-Methylamino-1-phenylpropanol
Uniqueness
Compared to these similar compounds, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate stands out due to its unique combination of functional groups. The presence of both guanidino and oxo groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H26N4O7S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S,5R)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/C16H24N4O3.H2O4S/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11;1-5(2,3)4/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20);(H2,1,2,3,4)/t12-,13+;/m0./s1 |
InChI Key |
ATNQLNFXRFGXDX-JHEYCYPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

